

4-(Pyridin-2-yl)aminocarbonylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid

Cat. No.: B1438507

[Get Quote](#)

An In-depth Technical Guide to **4-(Pyridin-2-yl)aminocarbonylphenylboronic Acid**: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid**, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, provides validated protocols for its synthesis, and explores its reactivity, with a pronounced focus on its application in palladium-catalyzed cross-coupling reactions. The narrative integrates mechanistic insights with practical, field-proven methodologies to empower scientists in leveraging this versatile building block for advanced molecular design.

Introduction: A Bifunctional Reagent of Strategic Importance

4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a sophisticated organic molecule that occupies a significant role in the synthesis of complex pharmaceuticals and functional materials.^[1] Its structure is a deliberate fusion of two key chemical motifs: a phenylboronic acid and a pyridylamide group. This design imparts bifunctionality, making it a highly valuable and versatile synthetic intermediate.

The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct biaryl systems prevalent in many drug candidates.^{[2][3]} Concurrently, the N-(pyridin-2-yl)benzamide portion offers a rich site for molecular interactions, including hydrogen bonding and metal coordination, which can be critical for tuning the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API).^[4] Its utility is exemplified by its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.^[1]

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key data for **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** are summarized below.

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₁ BN ₂ O ₃	[5]
Molecular Weight	242.04 g/mol	[5]
Appearance	White to off-white or pale yellow solid/powder	[6]
Melting Point	124-128 °C (some sources report >300 °C, suggesting decomposition)	[6][7][8]
Solubility	Slightly soluble in water (1.8 g/L predicted); Soluble in polar organic solvents like DMSO and methanol.	[4]
pKa	8.10 ± 0.16 (Predicted)	[4][8]
CAS Number	850568-25-1	[4][5]

Safety and Handling

4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is classified as an irritant.[5][6] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9][10]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [9][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][8] The compound should be kept under an inert atmosphere (e.g., Argon) as boronic acids can be sensitive to air and moisture.[8]
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Synthesis Protocol: Amide Coupling Strategy

The most reliable and common synthesis of the title compound is achieved through the amide coupling of 4-carboxyphenylboronic acid and 2-aminopyridine. This transformation requires the activation of the carboxylic acid, for which several modern coupling agents are highly effective.

Synthetic Workflow Overview

Caption: Workflow for the synthesis via amide coupling.

Detailed Experimental Methodology

Objective: To synthesize **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** with high purity.

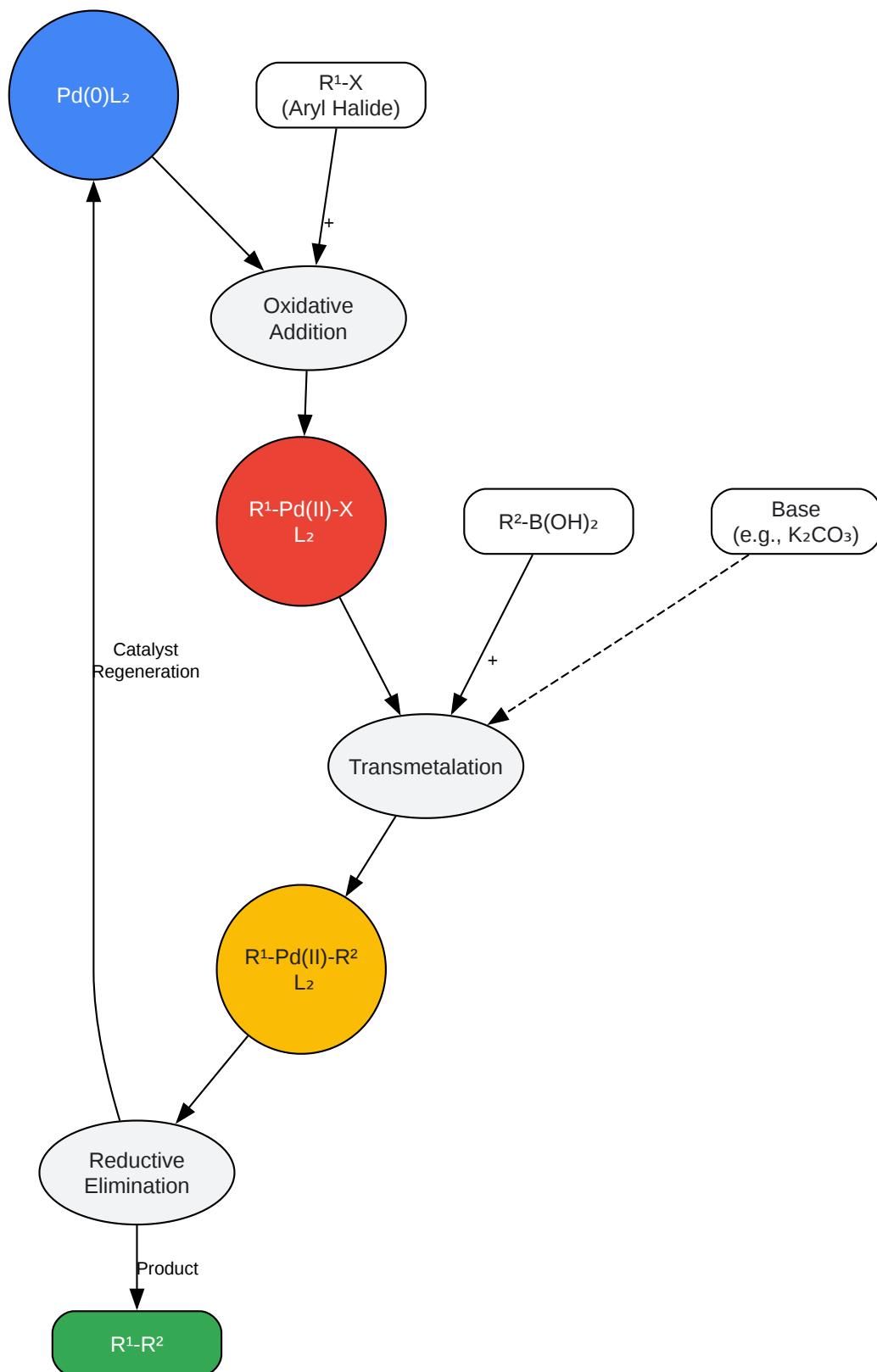
Materials:

- 4-Carboxyphenylboronic acid (1.0 eq)
- 2-Aminopyridine (1.05 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aq. NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

Protocol:

- Reaction Setup: Charge a flame-dried, three-neck round-bottom flask with 4-carboxyphenylboronic acid (1.0 eq) and HATU (1.1 eq). Purge the flask with argon and maintain an inert atmosphere.
- Dissolution: Add anhydrous DMF via syringe to dissolve the solids completely.
- Amine Addition: Add 2-aminopyridine (1.05 eq) to the solution.
- Base Addition: Cool the flask in an ice-water bath (0 °C). Add DIPEA (2.5 eq) dropwise over 5 minutes. The reaction is exothermic, and maintaining a low temperature during addition is crucial to minimize side reactions.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
- Monitoring: Progress is monitored by TLC or LC-MS until consumption of the limiting starting material (4-carboxyphenylboronic acid) is observed.
- Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl. Shake and separate the layers.


- Causality: The acidic wash removes the excess DIPEA base and any unreacted 2-aminopyridine.
- Wash the organic layer sequentially with saturated NaHCO_3 solution (to remove unreacted carboxylic acid and acidic byproducts) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification (Self-Validating): The crude solid is typically purified by trituration or recrystallization. Suspend the crude solid in diethyl ether, sonicate for 15 minutes, and collect the purified solid by vacuum filtration. This process effectively removes soluble organic impurities, and the isolation of a crystalline solid serves as a validation of product formation and purity.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent lies in its function as a coupling partner in Suzuki-Miyaura reactions to generate complex biaryl structures.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Mechanistic Pillars:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R^1-X).
- Transmetalation: The boronic acid ($R^2-B(OH)_2$), activated by a base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center.
- Reductive Elimination: The two aryl groups (R^1 and R^2) on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Field-Tested Suzuki Coupling Protocol

Objective: To couple **4-(pyridin-2-yl)aminocarbonylphenylboronic acid** with a generic aryl bromide.

Materials:

- Aryl bromide (1.0 eq)
- **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** (1.2 eq)
- Palladium(II) acetate ($Pd(OAc)_2$) (0.02 eq)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
- Potassium phosphate (K_3PO_4) (2.0 eq)
- Toluene and Water (10:1 v/v mixture)

Protocol:

- Inerting the Vessel: Add the aryl bromide, boronic acid, and K_3PO_4 to a Schlenk flask. Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
 - Expertise: This step is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the reaction is non-negotiable for reproducibility.

- Catalyst Pre-formation: In a separate vial under argon, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Stir for 10 minutes. The formation of a catalytically active Pd(0)-ligand complex is often the rate-limiting step, and pre-forming it ensures a more efficient reaction.
- Reaction Assembly: Add the degassed toluene/water solvent mixture to the Schlenk flask, followed by the catalyst solution via syringe.
- Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 1-12 hours.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
- Purification: The resulting biaryl product is purified by flash column chromatography on silica gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 850568-25-1 Acalabrutinib Intermediate Supplier India [punagri.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C₁₂H₁₁BN₂O₃ | CID 44119539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS 850568-25-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. echemi.com [echemi.com]

- 8. 4-(PYRIDIN-2-YL)AMINOCARBONYLPHENYLBORONIC ACID CAS#: 850568-25-1 [chemicalbook.com]
- 9. fishersci.ca [fishersci.ca]
- 10. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [4-(Pyridin-2-yl)aminocarbonylphenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1438507#4-pyridin-2-yl-aminocarbonylphenylboronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com